5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
“5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” is a chemical compound. It is a derivative of benzonitrile and contains a boronate ester group . This compound is often used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” includes a benzonitrile core with a 5-methyl group and a 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) group .
Chemical Reactions Analysis
The compound “5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” can participate in various chemical reactions. For instance, the boronate ester group can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Scientific Research Applications
Structural and Vibrational Properties Studies
The compound, closely related to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, was synthesized and its structure was characterized using various spectroscopic methods. The crystal structures were confirmed by X-ray diffraction, and the molecular structures were optimized based on density functional theory (DFT) calculations. This comprehensive study also involved vibrational assignments based on characteristic absorption bands, making significant contributions to understanding the spectroscopic and structural properties of such compounds (Wu, Chen, Chen, & Zhou, 2021).
Synthesis and Crystallography of Boric Acid Ester Intermediates
Another research focused on boric acid ester intermediates that resemble the structure of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The compounds were synthesized through a substitution reaction, and their structures were validated using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were performed through X-ray diffraction. DFT was employed to further investigate the molecular electrostatic potential and frontier molecular orbitals, revealing significant physicochemical properties of these compounds (Huang et al., 2021).
Advanced Synthesis Techniques
The compound was also mentioned in the context of advanced synthesis techniques, such as microwave-assisted boronate ester formation. This method facilitated the convenient access to N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, which were further processed through Suzuki–Miyaura cross-coupling to yield a variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNXTWRHWZOBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |
CAS RN |
1116093-68-5 | |
Record name | 5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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